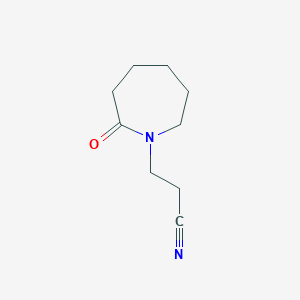

3-(2-Oxoazepan-1-yl)propanenitrile

Descripción

3-(2-Oxoazepan-1-yl)propanenitrile (CAS: 7336-15-4) is a nitrile-containing compound featuring a seven-membered lactam (azepan-2-one) ring. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound is primarily used in laboratory research, with synthesis methods involving condensation reactions under controlled conditions (e.g., ethanol and piperidine at 0–5°C) . While its applications are non-therapeutic, its structural framework makes it a candidate for exploring reactivity patterns and intermolecular interactions, such as hydrogen bonding observed in related nitrile derivatives .

Propiedades

IUPAC Name |

3-(2-oxoazepan-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPRUOCWWXKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445630 | |

| Record name | 1H-Azepine-1-propanenitrile, hexahydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-15-4 | |

| Record name | N-(2-Cyanoethyl)-ε-caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine-1-propanenitrile, hexahydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

Caprolactam’s nitrogen atom acts as a nucleophile, attacking the β-carbon of acrylonitrile to form the N-(2-cyanoethyl)caprolactam intermediate. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 6–12 hours. Cheng and Liu (1993) achieved a 99% yield by optimizing stoichiometry (1:1.2 caprolactam-to-acrylonitrile ratio) and employing anhydrous conditions to minimize hydrolysis.

Key Parameters:

Industrial-Scale Adaptations

BASF’s early patent (DE850747, 1943) describes a similar approach using continuous-flow reactors to enhance scalability. However, yields were lower (~75%) due to side reactions such as oligomerization of acrylonitrile. Modern adaptations mitigate this by introducing radical inhibitors like hydroquinone.

Beckmann Rearrangement of Oxime Derivatives

Benson and Cairns (1948) pioneered the use of Beckmann rearrangement for lactam synthesis, a method later adapted for N-substituted caprolactams.

Synthesis via Cyclohexanone Oxime

Cyclohexanone oxime undergoes Beckmann rearrangement in oleum (fuming sulfuric acid) to yield caprolactam. Introducing a cyanoethyl group prior to rearrangement could generate 3-(2-oxoazepan-1-yl)propanenitrile. However, this route remains theoretical, as no direct experimental data exists in the cited literature.

Comparative Analysis of Preparation Methods

The table below summarizes the efficacy of each synthetic route:

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Oxoazepan-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophiles like sodium azide or amines can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the primary applications of 3-(2-Oxoazepan-1-yl)propanenitrile is in the field of kinase inhibition. Research indicates that compounds with similar structures can act as inhibitors of Rho kinase (ROCK), which plays a significant role in various cellular processes including vasoconstriction and cell proliferation. The inhibition of ROCK has therapeutic implications for conditions such as hypertension, asthma, and cancer .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in several medical conditions:

- Cardiovascular Diseases : Inhibitors of Rho kinase are being explored for their ability to reduce vascular smooth muscle contraction, potentially aiding in the treatment of hypertension and related disorders .

- Neurological Disorders : Given the role of ROCK in neuronal signaling, there is potential for this compound to be used in treating neurodegenerative diseases .

- Cancer Treatment : By inhibiting cell proliferation pathways, 3-(2-Oxoazepan-1-yl)propanenitrile could contribute to cancer therapies targeting tumor growth and metastasis .

Case Study: Rho Kinase Inhibitors

A patent describes a series of compounds that include 3-(2-Oxoazepan-1-yl)propanenitrile as a potential Rho kinase inhibitor. The study outlines experiments demonstrating significant inhibition of ROCK activity, suggesting that this compound could serve as a lead structure for developing new therapeutics aimed at various diseases influenced by Rho kinase activity .

Research Findings

Recent studies have shown that modifications to the oxoazepane structure can enhance the selectivity and potency of these compounds against specific kinases. For instance, derivatives of 3-(2-Oxoazepan-1-yl)propanenitrile have been synthesized and tested for their efficacy in inhibiting ROCK, with promising results indicating reduced side effects compared to traditional therapies .

Mecanismo De Acción

The mechanism of action of 3-(2-Oxoazepan-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The azepane ring provides structural stability and can interact with hydrophobic pockets in proteins, affecting their function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 3-oxoalkanenitriles , which vary in ring size, substituents, and functional groups. Key analogues include:

- Ring Size and Strain: The seven-membered azepanone ring in 3-(2-Oxoazepan-1-yl)propanenitrile offers moderate ring strain compared to the five-membered (pyrrolidine) and six-membered (piperidine) analogues. This affects conformational flexibility and reactivity .

- Substituent Influence: Bulky substituents (e.g., indole or isoindoline) alter solubility and electronic properties.

Physical and Chemical Properties

- Crystallography: The isoindoline derivative exhibits pronounced hydrogen bonding (C–H···O/N), influencing its crystal packing and melting point (unreported for the target compound) .

Key Research Findings

Structural Insights : X-ray diffraction of the isoindoline derivative highlights the role of hydrogen bonding in stabilizing crystal lattices—a property understudied in the target compound .

Actividad Biológica

3-(2-Oxoazepan-1-yl)propanenitrile, with the molecular formula C9H14N2O, is a compound characterized by an azepane ring and a nitrile group. This compound has garnered attention in scientific research for its potential biological activities and interactions with various biomolecules.

Chemical Structure

The structure of 3-(2-Oxoazepan-1-yl)propanenitrile can be represented as follows:

Properties

| Property | Details |

|---|---|

| IUPAC Name | 3-(2-Oxoazepan-1-yl)propanenitrile |

| CAS Number | 7336-15-4 |

| Appearance | Colorless to pale-yellow, sticky oil |

| Molecular Weight | 166.22 g/mol |

The biological activity of 3-(2-Oxoazepan-1-yl)propanenitrile is primarily attributed to its structural features. The nitrile group can engage in hydrogen bonding with enzymes or receptors, potentially modulating their activity. The azepane ring contributes to the compound's stability and facilitates interactions with hydrophobic regions in proteins, influencing their functional dynamics.

Potential Therapeutic Applications

Research indicates that 3-(2-Oxoazepan-1-yl)propanenitrile may have applications in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, warranting further investigation into this compound's effectiveness against various pathogens.

- Neuroprotective Effects : The compound's ability to interact with neural receptors may suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Comparative Analysis

Comparative studies with other similar compounds can provide context for understanding the unique properties of 3-(2-Oxoazepan-1-yl)propanenitrile.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3-(2-Oxoazepan-1-yl)butanenitrile | Potential neuroprotective effects | Similar structure; further studies needed |

| 3-(2-Oxoazepan-1-yl)pentanenitrile | Antimicrobial properties | Variations in side chains impact activity |

| 3-(2-Oxoazepan-1-yl)hexanenitrile | Anti-inflammatory effects | Structural modifications enhance efficacy |

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Oxoazepan-1-yl)propanenitrile, and how can purity be maximized during synthesis?

Methodological Answer:

The synthesis of 3-(2-Oxoazepan-1-yl)propanenitrile typically involves condensation reactions between nitrile-containing precursors and cyclic amides. For example, analogous compounds like 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride are synthesized via nucleophilic substitution under mild conditions (e.g., ethanol solvent, piperidine catalyst, 0–5°C, 2 hours) to minimize side reactions . Key steps include:

- Reagent selection : Use anhydrous solvents to avoid hydrolysis of the nitrile group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.5–3.5 ppm for nitrile protons) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 3-(2-Oxoazepan-1-yl)propanenitrile?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy :

- 1H NMR : Peaks at δ 1.5–2.2 ppm (azepane ring protons), δ 2.8–3.2 ppm (methylene groups adjacent to nitrile), and δ 3.5–4.0 ppm (oxo group resonance) .

- 13C NMR : Confirm nitrile carbon at δ 115–120 ppm and carbonyl (oxo) carbon at δ 170–175 ppm .

- Mass spectrometry : ESI-MS (positive mode) shows [M+H]+ ion at m/z 167.1 (calculated: 166.22 g/mol) .

- HPLC : Use a reversed-phase column with UV detection (λ = 210–230 nm) to assess purity and stability .

Advanced: How can computational tools predict the biological activity of 3-(2-Oxoazepan-1-yl)propanenitrile, and what are the limitations?

Methodological Answer:

In silico methods :

- PASS (Prediction of Activity Spectra) : Predicts bioactivity based on structural motifs. For nitrile-containing analogs, PASS may suggest kinase inhibition or GPCR modulation .

- Molecular docking : Dock the compound into target receptors (e.g., serotonin receptors) using AutoDock Vina. Key parameters:

- Grid box centered on ligand-binding pockets.

- Scoring functions to estimate binding affinity (ΔG ≤ -7 kcal/mol indicates strong interaction) .

Limitations :

- Predictions may not account for metabolic stability or off-target effects.

- Experimental validation (e.g., enzyme assays) is critical to confirm computational results .

Advanced: How do structural modifications to the azepane or nitrile groups alter the compound’s reactivity and bioactivity?

Methodological Answer:

Case study :

- Nitrile substitution : Replacing the nitrile with an amide reduces electrophilicity, potentially decreasing reactivity in nucleophilic environments but improving metabolic stability .

- Azepane modification : Introducing electron-withdrawing groups (e.g., fluorine) at the 2-oxo position enhances hydrogen-bonding capacity, as seen in analogs like 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile .

Experimental validation : - SAR (Structure-Activity Relationship) : Test modified analogs in receptor-binding assays (e.g., radioligand displacement for serotonin receptors) .

- Stability assays : Monitor degradation in simulated physiological conditions (pH 7.4 buffer, 37°C) via LC-MS .

Advanced: How can contradictory data on the compound’s solubility and stability be resolved?

Methodological Answer:

Contradiction analysis :

- Solubility discrepancies : Reported solubility in DMSO (≥10 mM) vs. aqueous buffers (<1 mM) may arise from aggregation. Use dynamic light scattering (DLS) to detect particulates .

- Stability issues : Oxidative degradation of the nitrile group can occur under basic conditions. Mitigate via:

- Storage at -20°C in anhydrous DMSO.

- Addition of antioxidants (e.g., BHT) in stock solutions .

Methodological controls :

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and varying pH to identify degradation pathways .

Basic: What safety protocols are essential when handling 3-(2-Oxoazepan-1-yl)propanenitrile?

Methodological Answer:

Critical precautions :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category H302: harmful if swallowed) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

First aid : - Skin contact : Wash with soap/water for 15 minutes.

- Ingestion : Seek medical attention; do not induce vomiting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.